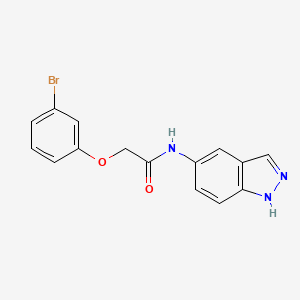

![molecular formula C24H22ClN7 B4627166 2-[1-(3-chlorobenzyl)-3-piperidinyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4627166.png)

2-[1-(3-chlorobenzyl)-3-piperidinyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Descripción general

Descripción

Synthesis Analysis The synthesis of compounds related to "2-[1-(3-chlorobenzyl)-3-piperidinyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine" involves the reaction of sodium salts of hydroxy propenones with different heterocyclic amines in piperidenium acetate, as well as reactions involving pyridinethione with halogenated compounds to create a variety of derivatives including pyrazolo[1,5-a]pyrimidines and triazolo[1,5-a]pyrimidines (Mohamed et al., 2011).

Molecular Structure Analysis The molecular structure of such compounds is characterized by their pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine nucleus, which serves as an attractive scaffold for the preparation of adenosine receptor antagonists. Modifications at specific positions, such as the C(5) position, have been shown to influence water solubility and other properties relevant to their bioactivity (Baraldi et al., 2012).

Chemical Reactions and Properties These compounds participate in a variety of chemical reactions, including cyclocondensation of 5-amino-4-iminopyrazolo[3,4-d]pyrimidine with benzaldehydes, which allows for the introduction of various aryl substituents into the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine system. This diversity in chemical reactivity underlines the versatility of the scaffold for further modifications and exploration of biological activities (Dolzhenko et al., 2009).

Physical Properties Analysis The physical properties of these compounds, such as solubility, are influenced by the substituents attached to the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core. For instance, the introduction of a salifiable 4-pyridylcarbamoyl moiety at the C(5) position was originally designed to improve water solubility, although the solubility at physiological pH was found to be poor, indicating the importance of molecular modifications in affecting physical properties relevant for biological application and formulation (Baraldi et al., 2012).

Chemical Properties Analysis The chemical properties, including reactivity and potential for further functionalization, of these compounds are pivotal in their application as adenosine receptor antagonists. The structure-activity relationship studies have shown that modifications at different positions of the core structure can significantly affect their affinity and selectivity towards different adenosine receptor subtypes, thereby influencing their potential therapeutic applications (Pastorin et al., 2003).

Aplicaciones Científicas De Investigación

Water Solubility and Adenosine Receptor Antagonism

The pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine nucleus, including compounds like 2-[1-(3-chlorobenzyl)-3-piperidinyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, has been researched for its role as an antagonist for human A₃ adenosine receptors. One study focused on enhancing its water solubility, which is crucial for medical applications, especially intravenous infusion. The hydrochloride salt of a similar derivative showed significant solubility at physiological pH, suggesting potential for intravenous therapeutic applications (Baraldi et al., 2012).

Synthesis of Heterocyclic Derivatives

Research has been conducted on synthesizing various derivatives of pyrazolo[1,5-a]pyrimidine and [1,2,4]triazolo[1,5-a]pyrimidine, including those with a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine structure. These compounds were synthesized using different heterocyclic amines and explored for their potential applications in pharmaceutical and biological fields (Mohamed et al., 2011).

Potential Insecticidal Agents

A novel series of heterocyclic compounds, including pyrazolo[5,1-c][1,2,4]triazine and triazolo[4,3-a]pyrimidine derivatives, were synthesized and investigated for their potential use as insecticidal agents. These compounds were assessed for their toxicological effects against the cotton leafworm, Spodoptera littoralis, demonstrating significant toxic effects at various concentrations (Soliman et al., 2020).

Aurora-A Kinase Inhibition

Research on pyrazolo[1,5-a]pyrimidines, such as those incorporating the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine structure, includes their synthesis and evaluation as potent Aurora-A kinase inhibitors. These compounds have been tested for cytotoxic activity against certain cancer cell lines, suggesting potential applications in cancer therapy (Shaaban et al., 2011).

Propiedades

IUPAC Name |

4-[1-[(3-chlorophenyl)methyl]piperidin-3-yl]-10-phenyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22ClN7/c25-19-8-4-6-17(12-19)14-30-11-5-7-18(15-30)22-28-24-21-13-27-32(20-9-2-1-3-10-20)23(21)26-16-31(24)29-22/h1-4,6,8-10,12-13,16,18H,5,7,11,14-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEGZBUVEJPFQCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC(=CC=C2)Cl)C3=NN4C=NC5=C(C4=N3)C=NN5C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22ClN7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[1-(3-chlorobenzyl)piperidin-3-yl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

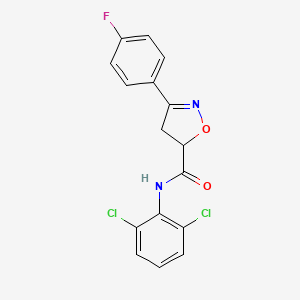

![3-ethyl-5-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-2-thioxo-4-imidazolidinone](/img/structure/B4627087.png)

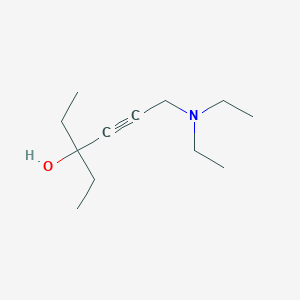

![5-{[(2-ethylphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4627098.png)

![N-1,3-benzodioxol-5-yl-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4627116.png)

![1-[(3-bromophenoxy)acetyl]-4-methylpiperazine](/img/structure/B4627133.png)

![3-[4-(allyloxy)-3-ethoxy-5-iodophenyl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B4627153.png)

![N-[2-(4-morpholinylcarbonyl)phenyl]-3-phenylpropanamide](/img/structure/B4627156.png)

![N-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-6-cyclopropyl-1-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4627162.png)

![N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(3-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4627172.png)

![2-({4-amino-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4627175.png)

![6-iodo-3-(3-methylphenyl)-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-quinazolinone](/img/structure/B4627186.png)

![2-({[(3-chlorophenyl)amino]carbonyl}amino)-N-cyclohexylbenzamide](/img/structure/B4627187.png)